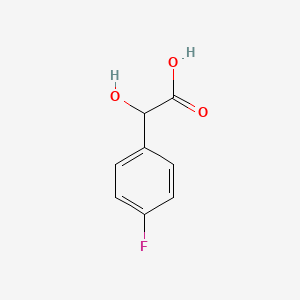

4-Fluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314910 | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-33-5 | |

| Record name | 4-Fluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 395-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoromandelic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoromandelic acid, a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and analysis, and explores its applications in drug development, including a relevant biological signaling pathway.

Core Properties of this compound

This compound is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative drug candidates. It exists as a racemic mixture (DL-4-Fluoromandelic acid) and as individual enantiomers, (R)- and (S)-4-Fluoromandelic acid. The distinct stereoisomers are critical in the development of enantiomerically pure pharmaceuticals.

Chemical Identifiers

| Identifier | Racemic (DL) this compound | (R)-(-)-4-Fluoromandelic Acid |

| CAS Number | 395-33-5[1][2] | 32222-45-0 |

| IUPAC Name | 2-(4-fluorophenyl)-2-hydroxyacetic acid[1][2] | (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid |

| Molecular Formula | C₈H₇FO₃[1][2] | C₈H₇FO₃ |

| Synonyms | p-Fluoromandelic acid, 4-Fluoro-α-hydroxyphenylacetic acid | (R)-p-Fluoromandelic acid, 4-Fluoro-D-mandelic acid |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 134-140 °C | [1] |

| Boiling Point (Predicted) | 322.4 ± 27.0 °C | N/A |

| Density (Predicted) | 1.425 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.17 ± 0.10 | N/A |

| Solubility | Soluble in methanol | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

SpectraBase Spectrum ID: JDRvlrqBbcj[4]

-

Expected Chemical Shifts:

-

C=O (Carboxylic Acid): ~174 ppm

-

C-OH (Methine): ~72 ppm

-

Aromatic C-F: ~162 ppm (with a large ¹JCF coupling constant)

-

Aromatic C-C: ~136 ppm (ipso-carbon)

-

Aromatic C-H: ~128 ppm and ~115 ppm (showing C-F coupling)

-

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic functional groups present in the molecule.

-

SpectraBase Spectrum ID: FeVcUWsiFqC[5]

-

Key Absorptions (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretch (alcohol and carboxylic acid)

-

~3000-2800 cm⁻¹: C-H stretch (aromatic and methine)

-

~1700 cm⁻¹: C=O stretch (carboxylic acid)

-

~1600, ~1500 cm⁻¹: C=C stretch (aromatic ring)

-

~1230 cm⁻¹: C-F stretch

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

SpectraBase Spectrum ID: Kb5fVrf0Z6h (GC-MS)[6]

-

Molecular Ion (M⁺): m/z = 170

-

Key Fragments:

-

m/z = 125: Loss of COOH (formic acid)

-

m/z = 97: [C₆H₄F]⁺ fragment

-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of Racemic (DL)-4-Fluoromandelic Acid

This protocol is adapted from the general synthesis of mandelic acids starting from the corresponding benzaldehyde.

Reaction Scheme:

-

4-Fluorobenzaldehyde → 4-Fluoromandelonitrile (cyanohydrin formation)

-

4-Fluoromandelonitrile → (DL)-4-Fluoromandelic acid (hydrolysis)

Materials:

-

4-Fluorobenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Benzene

-

Ice

-

Mechanical stirrer, separatory funnel, round-bottom flask, heating mantle, evaporating dish

Procedure:

-

Cyanohydrin Formation: In a large beaker equipped with a mechanical stirrer, dissolve sodium cyanide (1.0 eq) in water. Add 4-fluorobenzaldehyde (1.0 eq). While stirring vigorously, slowly add a saturated solution of sodium bisulfite (1.0 eq). Add cracked ice to the reaction mixture to maintain a low temperature.

-

Isolation of Nitrile: A layer of 4-fluoromandelonitrile will separate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers, evaporate the benzene, and add the residual nitrile to the main portion.

-

Hydrolysis: Place the crude nitrile in a large evaporating dish and add concentrated hydrochloric acid (approx. 1.5 volumes). Allow the hydrolysis to proceed in a fume hood at room temperature for 12 hours.

-

Work-up and Purification: Gently heat the mixture on a steam bath to remove excess water and HCl. Cool the mixture to precipitate a mixture of this compound and ammonium chloride. Filter the solids. The filtrate can be further evaporated to yield more product.

-

Purification: The crude product can be purified by extraction with a suitable hot organic solvent like benzene, followed by crystallization upon cooling.

Chiral Resolution of (DL)-4-Fluoromandelic Acid

This protocol outlines the separation of the racemic mixture into its constituent enantiomers via diastereomeric salt formation with a chiral resolving agent.

Materials:

-

(DL)-4-Fluoromandelic acid

-

(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)

-

Methanol

-

Ethyl acetate

-

2 M Hydrochloric acid (HCl)

-

Buchner funnel, filter paper, crystallization dish

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound (1.0 eq) in hot methanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in a minimal amount of methanol.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine salt).

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer ((S)-acid-(R)-amine salt).

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add ethyl acetate. Acidify the mixture to a pH of 1-2 with 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. The protonated (R)-4-fluoromandelic acid will move to the ethyl acetate layer, while the protonated amine remains in the aqueous layer. Separate the layers.

-

Final Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-4-Fluoromandelic acid. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Assay by Acid-Base Titration

This protocol determines the purity of a this compound sample.

Materials:

-

This compound sample (accurately weighed)

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Deionized water

-

Buret, 125 mL Erlenmeyer flask, analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample and transfer it to a 125 mL Erlenmeyer flask.

-

Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the acid completely.

-

Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution. The solution should be colorless.

-

Titration: Fill a buret with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the acid solution with the NaOH, swirling the flask continuously.

-

Endpoint: The endpoint is reached when the first faint, persistent pink color appears. Record the final volume of NaOH solution used.

-

Calculation: Calculate the purity of the this compound using the following formula: Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × 170.14 g/mol ) / (Mass of sample (g)) × 100

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals. While specific blockbuster drugs directly incorporating the 4-fluoro-mandelic moiety are not prominently documented, its structural analogues are key to important medicines. For instance, (R)-2-chloromandelic acid is a precursor for the widely used antiplatelet drug, Clopidogrel . The principles of using a chiral halogenated mandelic acid in synthesis are well-represented by this example.

Representative Drug Target: The P2Y₁₂ Receptor

Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y₁₂ receptor, a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.

Mechanism of Action:

-

Activation: ADP, released from dense granules of activated platelets, binds to the P2Y₁₂ receptor.

-

G-Protein Coupling: The P2Y₁₂ receptor is coupled to the Gᵢ alpha subunit of a heterotrimeric G-protein complex.

-

Downstream Signaling: Activation of the Gᵢ pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

-

Platelet Aggregation: The reduction in cAMP levels leads to the activation of the glycoprotein IIb/IIIa receptor on the platelet surface, promoting fibrinogen binding and subsequent platelet aggregation.

-

Inhibition by Clopidogrel: The active metabolite of clopidogrel irreversibly binds to the P2Y₁₂ receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling cascade that leads to platelet aggregation.[1][2][6][7]

References

- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 2. Clopidogrel - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-4-Fluoromandelic acid vs (S)-4-Fluoromandelic acid

An In-depth Technical Guide to (R)- and (S)-4-Fluoromandelic Acid for Drug Development Professionals

Abstract

4-Fluoromandelic acid, a halogenated derivative of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It exists as a pair of enantiomers, (R)-4-Fluoromandelic acid and (S)-4-Fluoromandelic acid, which possess identical chemical formulas but non-superimposable mirror-image structures. This stereochemical difference is fundamental to their application, as the interaction of small molecules with chiral biological targets like enzymes and receptors is highly stereospecific. Consequently, the desired therapeutic activity often resides in only one enantiomer, while the other may be inactive or contribute to undesirable side effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, enantiomeric resolution, and applications of (R)- and (S)-4-Fluoromandelic acid, serving as a critical resource for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (R) and (S) enantiomers rotate light to an equal magnitude but in opposite directions. While specific rotation values for the 4-fluoro derivatives are not consistently reported in primary literature, the values for the parent mandelic acid enantiomers are well-established and serve as a reference.

Table 1: Comparison of Physicochemical Properties

| Property | (R)-4-Fluoromandelic Acid | (S)-4-Fluoromandelic Acid | Racemic this compound |

| CAS Number | 32222-45-0 | 403-43-0 | 395-33-5 |

| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol | 170.14 g/mol | 170.14 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | ~135 - 139 °C | ~135 - 139 °C | 136 - 137 °C[1][2] |

| Specific Rotation [α]D | Negative value (Levorotatory) | Positive value (Dextrorotatory) | 0° (by definition) |

| Reference [α]D Value * | e.g., (R)-Mandelic Acid: -154° | e.g., (S)-Mandelic Acid: +154° | N/A |

| Solubility | Soluble in methanol, water | Soluble in methanol, water | Soluble in methanol, water[1][3] |

*Values for the parent, non-fluorinated mandelic acid (c=1, ethanol) are provided for reference to illustrate the expected equal and opposite magnitude. The exact values for 4-fluoro derivatives will be specific to the compound.

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure this compound is typically a two-stage process: first, the synthesis of the racemic mixture, followed by chiral resolution to separate the enantiomers.

Racemic Synthesis Workflow

The standard laboratory and industrial synthesis begins with 4-fluorobenzaldehyde. The aldehyde undergoes a nucleophilic addition with a cyanide source (e.g., HCN or NaCN) to form the corresponding cyanohydrin, 4-fluoromandelonitrile. This intermediate is then subjected to acid-catalyzed hydrolysis to convert the nitrile group into a carboxylic acid, yielding racemic 4-fluoro-DL-mandelic acid.

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is the most common method to isolate the individual enantiomers from the racemate. This process exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized.

The following protocol is a representative method adapted from the successful resolution of the structurally similar 4-chloromandelic acid and is applicable for this compound with appropriate optimization.

Experimental Protocol: Chiral Resolution of Racemic this compound

-

Dissolution: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent, such as absolute ethanol, with gentle heating. A typical starting concentration is ~1 mmol of acid per 1.5-2.0 mL of solvent.

-

Addition of Resolving Agent: In a separate container, dissolve an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine (1.0 eq.), in the same solvent.

-

Salt Formation & Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring at room temperature. The diastereomeric salts will form. Allow the solution to cool slowly to a controlled temperature (e.g., 15 °C) to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is now enriched in the more soluble diastereomeric salt.

-

Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, liberating the free enantiopure carboxylic acid, which will partition into the organic layer.

-

Recovery: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound. The resolving agent can be recovered from the aqueous layer by basification and extraction.

Caption: Experimental workflow for the chiral resolution of this compound.

Applications in Drug Design and Asymmetric Synthesis

Enantiomerically pure (R)- and (S)-4-fluoromandelic acids are valuable chiral building blocks. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly desirable in drug discovery.

-

(R)-4-Fluoromandelic Acid: This enantiomer is often used as a precursor in the synthesis of complex chiral molecules. For example, the structurally related (R)-o-chloromandelic acid is a key intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet agent[4]. (R)-4-Fluoromandelic acid can be used to synthesize analogous compounds where fluorine's unique electronic properties are desired.

-

(S)-4-Fluoromandelic Acid: This enantiomer is frequently used as a chiral resolving agent for racemic bases and alcohols. Furthermore, it serves as a crucial starting material for pharmaceuticals where the (S)-configuration at the α-hydroxy acid center is required for biological activity. For instance, the parent (S)-mandelic acid is a precursor for the urological drug (S)-oxybutynin and various antibiotics.

The fundamental reason for using single enantiomers in drug development is their differential interaction with chiral biological systems. An active pharmaceutical ingredient (API) must typically bind to a receptor or enzyme active site, which is itself chiral and stereospecific.

Caption: Logical diagram of stereospecific drug-receptor interactions.

Conclusion

(R)- and (S)-4-Fluoromandelic acid are not merely chemical curiosities but essential tools in the development of modern pharmaceuticals. Their core difference, rooted in their opposite stereochemistry, dictates their utility and biological interactions. The synthesis of the racemate followed by efficient chiral resolution remains a robust and scalable strategy for obtaining these enantiopure building blocks. For drug development professionals, a thorough understanding of the properties and handling of these enantiomers is critical for the rational design and synthesis of safe and effective single-isomer therapeutic agents. The strategic incorporation of fluorinated chiral synthons like these continues to be a key approach in modulating drug properties and advancing medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoromandelic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines a reliable synthetic route and details the analytical techniques used to verify the structure, purity, and properties of the compound.

Introduction

This compound, with the chemical formula C₈H₇FO₃, is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties, making it a valuable building block in medicinal chemistry. Its applications include serving as a chiral precursor in the synthesis of various therapeutic agents. This guide presents a standard laboratory-scale synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The first step involves the formation of the corresponding cyanohydrin, 4-fluoromandelonitrile, which is then hydrolyzed to the carboxylic acid.

Navigating the Solubility Landscape of 4-Fluoromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoromandelic acid, a halogenated derivative of mandelic acid, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is paramount for optimizing process efficiency, ensuring product purity, and developing stable formulations.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the parent compound, mandelic acid, to serve as a valuable reference point. Furthermore, it details a standardized experimental protocol for determining solubility and provides a visual workflow to aid in experimental design.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative information indicates that this compound is soluble in methanol.

For comparative purposes and to provide a foundational understanding of the solubility behavior of a closely related molecule, the following table summarizes the quantitative solubility of mandelic acid in various organic solvents. It is important to note that the fluorine substitution in this compound will influence its polarity and intermolecular interactions, likely altering its solubility profile compared to the parent compound.

Table 1: Quantitative Solubility of Mandelic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Reference |

| Water | 20 | 15.8 | 158.7 | [1] |

| Ethanol | 25 | - | ~300 (as R-(-)-Mandelic acid) | [2] |

| Isopropyl Alcohol | - | Freely Soluble | - | [3][4] |

| Diethyl Ether | - | Readily Soluble | - | [5] |

| Dimethyl Sulfoxide (DMSO) | 25 | - | ~200 (as R-(-)-Mandelic acid) | [2] |

| Dimethyl Formamide (DMF) | 25 | - | ~300 (as R-(-)-Mandelic acid) | [2] |

| Chloroform | - | Less Soluble | - | [5] |

| Petroleum Ether | - | Insoluble | - | [1] |

Note: The data for Ethanol, DMSO, and DMF are for R-(-)-Mandelic acid and should be considered an approximation for racemic mandelic acid.

Experimental Protocols for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method . This method, followed by a quantitative analysis technique such as gravimetry, provides reliable and reproducible solubility data.

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Conical flasks or vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. To avoid drawing any solid particles, the syringe can be fitted with a pre-heated or solvent-rinsed filter.

-

Analysis: The concentration of this compound in the collected sample is then determined. A common and straightforward method is gravimetric analysis.

Gravimetric Analysis

Procedure:

-

Weighing the Sample: Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish or vial. Record the total mass of the container and the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by placing the container in a well-ventilated oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Evaporation can also be facilitated under reduced pressure.

-

Drying to a Constant Mass: Once the solvent appears to have completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing of the container with the residue until two consecutive measurements are within an acceptable tolerance.

-

Calculation: The solubility is calculated from the mass of the solid residue (solute) and the mass or volume of the solvent.

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

Mass of solvent = (mass of container + solution) - (mass of container + residue)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Mandelic acid CAS#: 611-71-2 [m.chemicalbook.com]

- 4. 611-71-2 CAS MSDS (Mandelic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. DL-Mandelic acid CAS#: 611-72-3 [m.chemicalbook.com]

Spectroscopic data of 4-Fluoromandelic acid (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoromandelic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental spectra in the public domain, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and IR spectra, which can be readily adapted for this compound.

Core Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar aromatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.2 | broad singlet | - |

| Ar-H (ortho to -CH(OH)COOH) | 7.40 - 7.60 | doublet of doublets | ~ 8.8, 5.4 |

| Ar-H (ortho to F) | 7.00 - 7.20 | triplet | ~ 8.8 |

| -CH(OH) | 5.10 - 5.30 | singlet | - |

| -OH | Variable | broad singlet | - |

Note: The chemical shift of the carboxylic acid and hydroxyl protons can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-CH(OH)COOH | 135 - 140 (d, ⁴JCF ≈ 3 Hz) |

| CH (ortho to C-F) | 128 - 130 (d, ³JCF ≈ 8 Hz) |

| CH (ortho to C-CH(OH)COOH) | 115 - 117 (d, ²JCF ≈ 21 Hz) |

| -CH(OH) | 70 - 75 |

Note: The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling. Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200 - 3550 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1760 | Strong |

| C=C (Aromatic) | Stretching | 1550 - 1700 | Medium |

| C-O (Alcohol/Carboxylic Acid) | Stretching | 1050 - 1300 | Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for solid organic compounds like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[2]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum. For ¹H NMR, the residual solvent peak can be used as a secondary reference. For ¹³C NMR, the solvent signal is typically used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.[3]

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press.

-

-

Instrument Setup and Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis :

-

The acquired spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.[4]

-

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

4-Fluoromandelic Acid: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

4-Fluoromandelic acid, a halogenated derivative of mandelic acid, has emerged as a crucial chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chiral resolution, and application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and mechanistic pathways are presented to serve as a practical resource for professionals in drug discovery and development.

Introduction

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The demand for enantiomerically pure compounds has driven the development of innovative synthetic strategies, where chiral building blocks play a pivotal role.[1] this compound (C₈H₇FO₃) is one such building block, valued for its stereogenic center and the strategic placement of a fluorine atom.[2][3] This guide will delve into the synthesis of racemic this compound, methodologies for its resolution into pure enantiomers, and its application as a precursor in the synthesis of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and resolution.

| Property | Value | Reference(s) |

| CAS Number | 395-33-5 | [4] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Melting Point | 136-137 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol | [4] |

| pKa | 3.17 (Predicted) | [4] |

Synthesis of Racemic this compound

The synthesis of racemic this compound is the initial step before chiral resolution. A common and effective method involves the hydrolysis of the corresponding cyanohydrin, which is formed from 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde

This protocol is adapted from the general synthesis of mandelic acid.[5]

Materials:

-

4-Fluorobenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Benzene

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

-

To this solution, add 4-fluorobenzaldehyde and stir the mixture.

-

Slowly add a saturated solution of sodium bisulfite to the reaction mixture while cooling with ice.

-

The resulting 4-fluoromandelonitrile will separate as an oily layer. Separate the layers and extract the aqueous phase with benzene. Combine the organic phases.

-

Carefully add concentrated hydrochloric acid to the crude 4-fluoromandelonitrile.

-

Allow the hydrolysis to proceed at room temperature overnight.

-

Heat the mixture on a steam bath to remove excess water and HCl.

-

The crude product, a mixture of this compound and ammonium chloride, is then purified by extraction with a suitable solvent like hot benzene, followed by crystallization.

References

- 1. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 395-33-5 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Chiral Resolution Using Mandelic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. As a result, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis. Among the various techniques available, classical resolution via the formation of diastereomeric salts is a robust and scalable method. Mandelic acid and its derivatives have emerged as highly effective and versatile resolving agents for a wide range of chiral compounds, particularly amines and alcohols.

This technical guide provides an in-depth overview of the principles and practices of chiral resolution using mandelic acid derivatives. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and fine chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the underlying processes.

Core Principles of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the differential physical properties of diastereomers. While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not. By reacting a racemic mixture with an enantiomerically pure resolving agent, such as (R)- or (S)-mandelic acid, a pair of diastereomeric salts is formed. These salts, having different solubilities in a given solvent system, can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt by treatment with an acid or a base, and the chiral resolving agent can often be recovered and recycled.

The success of a diastereomeric salt resolution is contingent upon several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the stoichiometry of the reactants.

Mandelic Acid and Its Derivatives as Resolving Agents

Mandelic acid (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid that possesses a chiral center.[1] Both (R)- and (S)-enantiomers are commercially available in high enantiomeric purity, making them readily accessible resolving agents.[2] Their utility stems from the presence of both a carboxylic acid group, which can form salts with basic compounds like amines, and a hydroxyl group, which can participate in hydrogen bonding interactions that contribute to the stability and differential solubility of the diastereomeric salts.[3]

Derivatives of mandelic acid, such as those with substituents on the phenyl ring (e.g., chloro, bromo, methoxy), are also employed to fine-tune the properties of the resolving agent and optimize the separation efficiency for specific substrates.[4][5]

Quantitative Data on Chiral Resolution

The efficacy of a chiral resolution is typically assessed by the yield of the resolved enantiomer and its enantiomeric excess (ee). The following tables summarize quantitative data from various studies on the chiral resolution of and with mandelic acid and its derivatives.

Table 1: Resolution of Racemic Mandelic Acid

| Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Mandelic Acid | Reference |

| (1R,2S)-(–)-Ephedrine | (±)-Mandelic Acid | Ethanol | 52% (recrystallized) | 85% | [6] |

| L-Prolinamide | (R/S)-Mandelic Acid | Ethanol | >80% purity | Not specified | [7] |

Table 2: Resolution of Racemic Amines using Mandelic Acid

| Resolving Agent | Substrate | Solvent | Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Reference |

| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Not specified | High | High | [8] |

| (S)- and (R)-Mandelic Acid | (±)-trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl acetate/Diethyl ether | 74-78% (of salt) | 99% | [2] |

| PEGylated-(R)-Mandelic Acid | Racemic Amines | Methanol | 78-90% | 72-85% (first cycle), 87-95% (second cycle) | [9] |

Table 3: Resolution of Halogenated Mandelic Acids

| Resolving Agent | Substrate | Solvent | Optical Purity of Resolved Enantiomer | Reference |

| Levetiracetam | (±)-2-Chloromandelic Acid | Acetonitrile | 78% (S-enantiomer) | [5] |

| Levetiracetam | (±)-3-Chloromandelic Acid | Acetonitrile | 83% (S-enantiomer) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving chiral resolution with mandelic acid derivatives.

Protocol 1: Resolution of (±)-Mandelic Acid using (1R,2S)-(–)-Ephedrine[6][10]

Materials:

-

(±)-Mandelic acid

-

(1R,2S)-(–)-Ephedrine

-

Ethanol

-

6 M Hydrochloric acid

-

tert-Butyl methyl ether

-

Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)

-

Heating source (hotplate)

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Polarimeter

-

Melting point apparatus

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve (±)-mandelic acid in ethanol with gentle heating.

-

In a separate flask, dissolve an equimolar amount of (1R,2S)-(–)-ephedrine in ethanol.

-

Slowly add the ephedrine solution to the mandelic acid solution with stirring.

-

Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate].

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Recrystallize the salt from a minimal amount of hot ethanol to improve purity.

-

Collect the recrystallized salt by vacuum filtration and dry.

-

-

Liberation of (R)-(–)-Mandelic Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension with 6 M HCl to a pH of 1-2.

-

Extract the liberated (R)-(–)-mandelic acid into a suitable organic solvent, such as tert-butyl methyl ether or ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield solid (R)-(–)-mandelic acid.

-

-

Analysis:

-

Determine the melting point of the resolved (R)-(–)-mandelic acid. The literature melting point is 131–133 °C.[10]

-

Measure the specific rotation using a polarimeter and calculate the enantiomeric excess.

-

Protocol 2: Resolution of a Racemic Amine using (S)-Mandelic Acid[2][8]

Materials:

-

Racemic amine

-

(S)-Mandelic acid

-

Suitable solvent (e.g., ethyl acetate, ethanol, methanol)

-

1 N Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent.

-

In a separate flask, dissolve (S)-mandelic acid (0.5 equivalents) in the same solvent, possibly with gentle heating.

-

Slowly add the mandelic acid solution to the amine solution with continuous stirring.

-

Allow the mixture to stir at room temperature, then cool to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated salt by suction filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

The filtrate contains the enriched, more soluble diastereomer.

-

-

Liberation of the Resolved Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add 1 N NaOH solution to basify the mixture (pH > 10), which will deprotonate the mandelic acid and liberate the free amine.

-

Extract the resolved amine with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step can be acidified with HCl to precipitate the (S)-mandelic acid, which can be recovered by filtration.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows described, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. redalyc.org [redalyc.org]

- 4. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

The Strategic Role of 4-Fluoromandelic Acid in the Synthesis of Fluorinated Chiral Drugs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The introduction of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. When combined with the precise stereochemistry of chiral centers, fluorinated molecules offer a powerful platform for the development of highly specific and effective therapeutic agents. 4-Fluoromandelic acid (4-FMA), a chiral building block, serves as a valuable precursor in the synthesis of complex fluorinated drugs. Its unique structure, featuring a fluorine-substituted aromatic ring and a chiral hydroxyl group, makes it an ideal starting material for asymmetric synthesis. This guide provides an in-depth technical overview of the application of this compound in the synthesis of fluorinated chiral drugs, focusing on resolution techniques, synthetic applications, and relevant biological pathways.

Resolution of Racemic this compound

Obtaining enantiomerically pure this compound is the critical first step. Two primary methods have proven effective: diastereomeric salt resolution and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

This classical resolution technique involves the reaction of racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

A notable method involves the use of the chiral drug Levetiracetam (LEV) as a resolving agent to achieve enantiospecific co-crystallization.[1] This process has been shown to be effective for the resolution of various halogenated mandelic acids.

Experimental Protocol: Resolution of this compound with Levetiracetam [1]

-

Preparation: 3.09 mmol of racemic this compound is suspended in 1.8 mL of acetonitrile in a 20 mL vessel.

-

Heating: The suspension is heated to 80 °C with agitation for 1.5 hours. Any undissolved solids are removed by filtration.

-

Addition of Resolving Agent: 2.06 mmol of Levetiracetam is added to the filtrate. The mixture is stirred at reflux for 3 hours to ensure complete dissolution.

-

Crystallization: The solution is slowly cooled to room temperature and seeded with a pre-formed co-crystal. It is then stored at -15 °C for 14 days to facilitate the precipitation of the diastereomeric co-crystal.

-

Isolation: The crystalline product is collected by vacuum filtration and washed with cold acetonitrile.

-

Liberation of Enantiomer: The resolved enantiomer of this compound can be liberated from the co-crystal by standard acid-base extraction procedures.

Quantitative Data for Diastereomeric Resolution

The efficiency of resolution can be quantified by the resolution efficiency and the enantiomeric excess (% e.e.) of the product. The following table summarizes results for the resolution of various halogenated mandelic acids using Levetiracetam, demonstrating the viability of this method.

| Racemic Acid | Resolving Agent | Enantiomer Selectivity | Optical Purity of Product | Reference |

| This compound | Levetiracetam | R-enantiomer | >70% | [1] |

| 4-Chloromandelic Acid | Levetiracetam | S-enantiomer | 88% | [1] |

| 2-Chloromandelic Acid | Levetiracetam | S-enantiomer | >70% | [1] |

| 4-Bromomandelic Acid | Levetiracetam | S-enantiomer | >70% | [1] |

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly efficient and environmentally benign method that utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. In the case of this compound, its corresponding ester is subjected to enzymatic hydrolysis or transesterification, where one enantiomer reacts significantly faster than the other, allowing for their separation. Lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (CALB) are frequently employed for such resolutions.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-Fluoromandelate (Representative Protocol)

This protocol is a representative procedure based on established methods for resolving similar mandelic acid derivatives.

-

Reaction Setup: To a solution of racemic ethyl 4-fluoromandelate (10 mmol) in 100 mL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE), add the immobilized lipase (e.g., Pseudomonas cepacia lipase, 30 mg).

-

Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (60 mmol), to the mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55°C) with constant agitation (e.g., 500 rpm) for a specified period (e.g., 18 hours).

-

Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining substrate and the product.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

Separation: The resulting mixture of the unreacted ester enantiomer and the acylated product enantiomer is separated by column chromatography.

-

Hydrolysis: The separated acylated product is then hydrolyzed (e.g., using a mild base) to yield the enantiomerically pure this compound.

Quantitative Data for Lipase-Catalyzed Resolution of Substituted Mandelic Acids

The following table presents data from the kinetic resolution of 4-chloromandelic acid, a close structural analog of 4-FMA, which illustrates the high enantioselectivity achievable with this method.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (c) | Enantiomeric Excess of Product (eep) | Reference |

| (R,S)-4-Chloromandelic Acid | Immobilized P. cepacia lipase | Vinyl Acetate | MTBE | 47.6% | 98.7% | [2] |

Application in the Synthesis of a Chiral Fluorinated Drug

Enantiomerically pure (R)-4-fluoromandelic acid and its analogs are key building blocks for complex pharmaceuticals. A prime example of the application of a similar chiral α-hydroxy acid is in the synthesis of direct thrombin inhibitors, a class of anticoagulants. While a direct synthesis of a marketed drug from 4-FMA is not publicly detailed, the synthesis of the prodrug Atecegatran metoxil (AZD0837) , which contains a (2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl moiety, serves as an excellent representative workflow. This highlights the crucial role of such chiral synthons.

Logical Workflow: Synthesis of a Thrombin Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a direct thrombin inhibitor, showcasing the incorporation of the chiral hydroxy acid moiety.

Caption: Synthetic workflow for a chiral drug.

Biological Context: The Coagulation Cascade and Thrombin Inhibition

Direct thrombin inhibitors, synthesized using chiral building blocks like substituted mandelic acids, exert their therapeutic effect by modulating the blood coagulation cascade. Thrombin (Factor IIa) is a critical serine protease that plays a central role in this cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[3][4]

By directly inhibiting the active site of thrombin, these drugs prevent the formation of fibrin and subsequent clot formation, making them effective anticoagulants for conditions such as atrial fibrillation and for preventing thrombosis.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for direct thrombin inhibitors.

Caption: The coagulation cascade and thrombin inhibition.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex fluorinated pharmaceuticals. The ability to efficiently resolve its racemic form through methods like diastereomeric salt crystallization and enzymatic kinetic resolution provides access to enantiomerically pure starting materials. The incorporation of these chiral fragments into drug candidates, such as direct thrombin inhibitors, demonstrates the critical role of precise stereochemistry in modern drug design. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this compound and its analogs is essential for the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

The Pivotal Role of 4-Fluoromandelic Acid in Pioneering Cardiovascular Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of cardiovascular drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Within this pursuit, chiral building blocks play a fundamental role in the stereoselective synthesis of complex drug molecules. Among these, 4-Fluoromandelic acid has emerged as a critical precursor, particularly in the development of innovative cardiovascular drugs. Its unique structural features, including a chiral center and a fluorine substituent, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. This technical guide delves into the multifaceted role of this compound in cardiovascular drug discovery, exploring its application in the synthesis of next-generation therapeutics, its influence on biological activity, and the experimental methodologies employed in its evaluation.

Core Application: A Chiral Keystone in Beta-Blocker Synthesis

This compound serves as a vital chiral precursor in the asymmetric synthesis of a new generation of cardiovascular drugs, most notably beta-adrenergic receptor antagonists (beta-blockers). The stereochemistry of beta-blockers is paramount to their therapeutic efficacy, with one enantiomer often exhibiting significantly higher potency and a better safety profile. The presence of the chiral hydroxyl group in this compound allows for the stereospecific construction of the aryloxypropanolamine backbone, a common structural motif in many beta-blockers.

The synthesis of fluorinated beta-blocker analogs is a key area of investigation. The introduction of a fluorine atom onto the aromatic ring can significantly alter the drug's properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target receptor.[1][2]

Below is a generalized workflow for the synthesis of a fluorinated beta-blocker analog using a derivative of this compound.

Caption: Generalized synthesis workflow for a fluorinated beta-blocker analog.

Beyond Beta-Blockade: The Antioxidant Frontier of Fluorinated Analogs

A groundbreaking discovery in the field is the significant membrane antioxidant activity exhibited by fluorinated propranolol analogs.[3] This antioxidant potency, which increases with the degree of fluorination, is independent of the compound's beta-blocking activity. This dual-action profile presents an exciting avenue for the development of cardioprotective agents that not only manage adrenergic stress but also combat oxidative damage, a key contributor to the pathophysiology of various cardiovascular diseases, including heart failure and ischemia/reperfusion injury.[3]

The proposed mechanism for this enhanced antioxidant effect is twofold:

-

Increased Lipophilicity: Fluorination increases the lipophilicity of the molecule, facilitating its partitioning into cell membranes. This allows the compound to more effectively inhibit lipid peroxidation at its site of initiation.[3]

-

Inhibition of Xanthine Oxidase: Some studies suggest that propranolol and its analogs can act as inhibitors of xanthine oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).

This antioxidant property opens up new therapeutic possibilities for compounds derived from fluorinated precursors like this compound.

The signaling pathway below illustrates the dual mechanism of action of a hypothetical fluorinated beta-blocker.

Caption: Dual action of a fluorinated beta-blocker: receptor antagonism and antioxidant effects.

Quantitative Data and Experimental Protocols

While specific quantitative data for cardiovascular drugs directly synthesized from this compound is not extensively available in the public domain, the following tables summarize representative data for fluorinated adrenergic ligands and protocols for relevant assays. This information provides a framework for the evaluation of novel compounds derived from this compound.

Table 1: Representative Binding Affinities of Fluorinated Adrenergic Ligands

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Fluorinated Naphthyloxypropanolamine (S-enantiomer) | β1-Adrenergic | 5.2 | [4] |

| β2-Adrenergic | 1.0 | [4] | |

| 2-Fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | β1-Adrenergic | ~2x parent compound | [2] |

| 6-Fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | β1-Adrenergic | ~1450x less than parent | [2] |

Table 2: Representative Antioxidant Activity Data

| Compound | Assay | Result | Reference |

| Fluorinated Propranolol Analogs | Inhibition of Lipid Peroxidation | Increased potency with higher fluorination | [3] |

| Carvedilol (beta-blocker with antioxidant properties) | DPPH Radical Scavenging | Effective scavenger | [5] |

Detailed Experimental Protocols

1. Synthesis of Fluorinated Aryloxypropanolamines (General Protocol)

This protocol outlines a general method for synthesizing fluorinated aryloxypropanolamines, which are analogs of beta-blockers, using a chiral precursor approach.

-

Step 1: Synthesis of Chiral Epoxide: A fluorinated phenol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the corresponding glycidyl ether. For stereoselective synthesis, a chiral directing group can be employed, or a chiral epoxide synthon like (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate can be used.[1][4]

-

Step 2: Ring Opening of the Epoxide: The synthesized chiral epoxide is then reacted with an appropriate amine (e.g., isopropylamine or tert-butylamine) in a suitable solvent (e.g., methanol or ethanol) at reflux temperature. This reaction opens the epoxide ring to form the desired aryloxypropanolamine.[1][4]

-

Step 3: Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and stereochemical purity are confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and chiral HPLC.[1][4]

2. In Vitro Beta-Adrenergic Receptor Binding Assay

This assay determines the affinity of a test compound for beta-adrenergic receptors.

-

Materials: Cell membranes expressing β1- and β2-adrenergic receptors (e.g., from Sf9 cells or mammalian cell lines), radioligand (e.g., [³H]dihydroalprenolol), test compound, incubation buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

3. In Vitro Antioxidant Activity Assays

Several assays can be used to evaluate the antioxidant capacity of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.[6]

-

Procedure: A solution of the test compound is mixed with a solution of DPPH. The change in absorbance is measured over time using a spectrophotometer.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Principle: The pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color which is measured spectrophotometrically.[7]

-

Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is then added, and the decrease in absorbance is measured.

-

-

Lipid Peroxidation Inhibition Assay:

-

Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often initiated by a free radical generator in a model system like liposomes or microsomes. The extent of peroxidation can be measured by quantifying byproducts like malondialdehyde (MDA).

-

Procedure: A lipid substrate is incubated with a pro-oxidant in the presence and absence of the test compound. The formation of lipid peroxidation products is then measured.

-

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its role as a chiral building block has paved the way for the synthesis of stereochemically pure cardiovascular drugs with potentially improved therapeutic indices. The discovery of antioxidant properties in fluorinated beta-blocker analogs, a class of compounds accessible from this compound-derived precursors, has unveiled a new dimension to their cardioprotective potential.

Future research should focus on the synthesis and comprehensive pharmacological evaluation of a wider range of cardiovascular drug candidates derived from this compound. This includes not only beta-blockers but also other classes of cardiovascular agents where chirality and fluorine substitution can be leveraged to optimize drug performance. Detailed investigations into the specific signaling pathways modulated by these compounds, particularly in the context of their antioxidant effects, will be crucial. The development of robust and scalable synthetic routes, coupled with advanced in vitro and in vivo screening models, will undoubtedly accelerate the translation of these promising chemical entities from the laboratory to the clinic, ultimately benefiting patients with cardiovascular disease.

References

- 1. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]

- 4. Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Role of 4-Fluoromandelic Acid in the Synthesis of Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and more effective therapeutic agents. Fluorinated organic compounds have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This technical guide explores the utility of 4-Fluoromandelic acid, a fluorinated chiral building block, in the synthesis of antifungal agents. While its direct role as a starting material for major clinically used antifungals is not extensively documented, its structural motifs are present in key antifungal classes, and its derivatives are actively being investigated as novel antifungal candidates.

Indirect Synthetic Relevance to Azole Antifungals

The prominent class of azole antifungals, which includes drugs like fluconazole and voriconazole, is characterized by the presence of a substituted triazole ring and a di-substituted phenyl group, often containing fluorine. These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The fluorine substitutions on the phenyl ring are critical for their antifungal activity and pharmacokinetic properties.

While published synthetic routes for fluconazole and voriconazole do not explicitly start from this compound, the core structure of this compound makes it a theoretically plausible precursor for key intermediates in their synthesis. For instance, the synthesis of fluconazole and voriconazole often involves 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one as a key intermediate.[3][4][5] A hypothetical pathway could involve the conversion of this compound to a suitable fluorinated acetophenone derivative, which could then be incorporated into the main synthetic scheme.

Below is a generalized and hypothetical workflow illustrating how this compound could theoretically be utilized in the synthesis of a key precursor for azole antifungals.

Direct Synthesis of Novel Antifungal Candidates from Mandelic Acid Derivatives

Recent research has focused on utilizing mandelic acid and its derivatives as scaffolds for the development of entirely new classes of antifungal agents. A notable example is the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety, which have demonstrated significant in vitro activity against a range of phytopathogenic fungi.[6]

General Synthetic Pathway

The synthesis of these novel antifungal candidates generally proceeds through a multi-step process, starting from a 4-substituted mandelic acid, which can include this compound. The general workflow is depicted below.[6]

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.[6]

Synthesis of Intermediate B (Methyl Ester): A mixture of 4-substituted mandelic acid (0.1 mol), 98% sulfuric acid (0.05 mol), and methanol (50 mL) is stirred at 80 °C for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield Intermediate B, which is used in the subsequent step without further purification.[6]